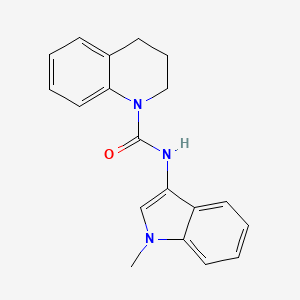

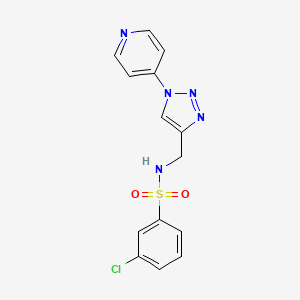

![molecular formula C15H21N3OS B2397906 1-Cyclohexyl-3-[(4-methylbenzoyl)amino]thiourea CAS No. 29527-16-0](/img/structure/B2397906.png)

1-Cyclohexyl-3-[(4-methylbenzoyl)amino]thiourea

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“1-Cyclohexyl-3-[(4-methylbenzoyl)amino]thiourea” is a compound that belongs to the family of thioureas . Thioureas are a broad family of compounds containing the >NC]SN< moiety . They have gained attention due to their use in the synthesis of several important heterocyclic compounds .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, 3,3-Bis(2-hydroxyethyl)-1-(4-methylbenzoyl)thiourea and 3,3-bis(2-hydroxyethyl)-1-(4-nitrobenzoyl)thioureas were prepared by using 4-methylbenzoyl chloride and 4-nitrobenzoyl chloride with ammonium thiocyanate in dry acetone .Chemical Reactions Analysis

Thioureas, including “this compound”, have a multitude of bonding possibilities due to the presence of sulfur and nitrogen atoms . They have tremendously enhanced ligating properties resulting in the formation of transition metal complex compounds .Applications De Recherche Scientifique

Organocatalysis

1-Cyclohexyl-3-[(4-methylbenzoyl)amino]thiourea derivatives have been utilized in asymmetric synthesis. For instance, a study demonstrated the use of a thiourea organocatalyst in the asymmetric conjugate addition of ketones to nitroalkenes, showcasing moderate yields and good enantioselectivities (Lu Yu & Pengfei Li, 2014).

Synthesis of Novel Compounds

Thioureas play a crucial role in the synthesis of a wide range of compounds with potential biological activities. Research has led to the development of methods for the metal-free synthesis of 2-aminobenzothiazoles via oxidative cyclization/dehydrogenation of cyclohexanones and thioureas (Jinwu Zhao et al., 2013). Another study focused on synthesizing novel thiourea derivatives derived from 4-aminobenzohydrazide hydrazones and evaluating their antiviral, antitubercular, and anticancer activities (Pelin Çıkla, 2010).

Novel Synthetic Methodologies

Research has also explored the thioureidomethylation of 2-(4-methylbenzoyl)cyclohexanone, leading to unexpected formation of N-(4-methylbenzoyl)-N'-[(2-oxocyclohexyl)methyl]thiourea, which was structurally characterized (A. Shutalev et al., 2004). This highlights the potential for discovering new reaction pathways and mechanisms.

Molecular Structure and Characterization

The synthesis and structural characterization of thiourea derivatives have been subjects of interest. Studies have characterized new compounds like N-(3,4-dichlorophenyl)-N′-(2,3, and 4-methylbenzoyl)thiourea derivatives, exploring their molecular structures through various spectroscopic techniques and crystallography (M. Yusof et al., 2010).

Biological Applications

Thioureas have been investigated for their biological applications as well. Research into sugar-induced thiazole derivatives starting from thiourea and cyclohexanone underlines the potential for antimicrobial activities of these compounds (M. H. Bhuiyan et al., 2021).

Mécanisme D'action

Target of Action

1-Cyclohexyl-3-[(4-methylbenzoyl)amino]thiourea is a chemical compound that belongs to the class of thiourea derivatives

Mode of Action

. These interactions can lead to changes in the target molecules, potentially affecting their function.

Biochemical Pathways

. They can affect various biochemical pathways depending on their specific targets and mode of action.

Result of Action

, it can be inferred that the compound may have diverse effects at the molecular and cellular level.

Orientations Futures

Thioureas, including “1-Cyclohexyl-3-[(4-methylbenzoyl)amino]thiourea”, have extensive applications in diverse fields, such as synthetic precursors of new heterocycles, pharmacological and materials science, and technology . They also find utilization as chemosensors, adhesives, flame retardants, thermal stabilizers, antioxidants, polymers, and organocatalysts . Therefore, future research could focus on exploring these applications further.

Propriétés

IUPAC Name |

1-cyclohexyl-3-[(4-methylbenzoyl)amino]thiourea |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21N3OS/c1-11-7-9-12(10-8-11)14(19)17-18-15(20)16-13-5-3-2-4-6-13/h7-10,13H,2-6H2,1H3,(H,17,19)(H2,16,18,20) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DKAHETINBKRINK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(=O)NNC(=S)NC2CCCCC2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21N3OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]benzoic acid](/img/structure/B2397826.png)

![1-Thia-6-azaspiro[3.3]heptane hydrochloride](/img/structure/B2397827.png)

![N-(3,5-dimethoxyphenyl)-5-(2-ethyl-5,8-dioxo-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,3]diazepin-3-yl)-2-methylbenzenesulfonamide](/img/structure/B2397830.png)

![3-(4-Fluorophenyl)-6-[({3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)sulfanyl]pyridazine](/img/structure/B2397831.png)

![6-Bromo-3-methylthieno[3,2-b]pyridine](/img/structure/B2397835.png)

![N-[(1-Methylsulfonylpiperidin-4-yl)methyl]-1,3-benzoxazol-2-amine](/img/structure/B2397838.png)

![1-(2,3-difluorophenyl)-1H,4H,5H,6H-cyclopenta[c]pyrazole-3-carboxylic acid](/img/structure/B2397839.png)